2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a chemical compound with the molecular formula C10H19ClO4 . It has an average mass of 238.708 Da and a monoisotopic mass of 238.097183 Da . It is also known by its IUPAC name "{2-[(6-Chlorohexyl)oxy]ethoxy}acetic acid" .
Synthesis Analysis
The synthesis of a similar compound, “2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine”, has been reported . The process involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group. This is followed by the condensation of the resultant tert-butyl-(2-(2-hydroxy)ethyl)carbamate with 1-bromo-6-chlorohexane in the presence of NaOH (50%) and tetrabutylammonium bromide to form tert-butyl (2-(2-(6-chlorohexy)oxy)ethyl)carbamate. Finally, the carbamate is deprotected in a mixture of dichloromethane and trifluoroacetic acid to yield (2-(2-(6-chlorohexy)oxy)ethyl)carbamate .Molecular Structure Analysis
The molecular structure of “2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” consists of a chain of carbon atoms with a chlorine atom attached to the sixth carbon atom from one end. The other end of the chain is attached to an acetic acid group through an ether linkage .Physical And Chemical Properties Analysis
“2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid” is a solid at 20 degrees Celsius . It has a molecular weight of 238.71 . The compound is colorless to light yellow and clear in its liquid form .Scientific Research Applications
Chemical Synthesis and Characterization
2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid and its derivatives have been utilized in various chemical synthesis and characterization studies. For example, ethoxyphenylphosphinyl acetic acid has been explored as a versatile chiral phosphonic auxiliary, showing promise in chiral derivatizing agents for amines and alcohols. The preliminary studies indicated satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, suggesting its potential use in stereochemistry and asymmetric synthesis (Majewska, 2019).
Application in Bioconjugation and Drug Delivery Systems
The compound has been applied in the synthesis of new thiol-reactive heterobifunctional reagents aimed for incorporation into liposomal constructs used for immunization. These constructs are designed to enhance the accessibility and reduce the intrinsic immunogenicity of synthetic peptides, potentially improving the efficacy of vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Exploration in Molecular Structure Studies
The compound's derivatives have been explored in molecular structure studies, such as the investigation of the crystal structures of metal phenoxyalkanoic acid interactions. These studies provide insights into the coordination chemistry and molecular geometry, contributing to a deeper understanding of complex formation and structural properties (O'reilly, Smith, Kennard, & Mak, 1987).
Safety and Hazards
properties
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRQBNHQOLQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.